molecular formula C24H20Cl2N2O2 B11552931 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol

Cat. No.: B11552931
M. Wt: 439.3 g/mol
InChI Key: YVUVHFZCUJCMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol is a complex organic compound that features a benzoxazole ring, a dichlorophenol group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenol Group: This step involves the chlorination of phenol to introduce chlorine atoms at the desired positions.

    Coupling of the Benzoxazole and Dichlorophenol Units: This is typically done through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Addition of the tert-Butylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzoxazole and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced imine derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features may allow it to interact with biological targets, making it a potential lead compound for drug discovery.

    Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential fluorescence properties.

Industry

    Polymer Science: The compound can be used as a monomer or additive in the synthesis of polymers with specific properties.

    Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions. The exact molecular targets and pathways would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol
  • 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dibromophenol

Uniqueness

The uniqueness of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol lies in its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to its analogs with different halogen substitutions, the dichlorophenol derivative may exhibit different reactivity, stability, and interaction profiles, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dichlorophenol

InChI

InChI=1S/C24H20Cl2N2O2/c1-24(2,3)16-6-4-14(5-7-16)23-28-20-12-18(8-9-21(20)30-23)27-13-15-10-17(25)11-19(26)22(15)29/h4-13,29H,1-3H3

InChI Key

YVUVHFZCUJCMQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.